
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring, a hexanoic acid chain, and a benzodioxole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
The synthesis of 1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- involves several steps:
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Hexanoic Acid Chain: The hexanoic acid chain is introduced via acylation reactions, often using hexanoyl chloride in the presence of a base such as pyridine.
Incorporation of the Benzodioxole Moiety: The benzodioxole group is added through a Friedel-Crafts acylation reaction, using benzodioxole and an acyl chloride derivative.
Final Assembly and Purification: The final compound is assembled through condensation reactions, followed by purification using recrystallization or chromatography techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
化学反应分析
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, introducing various functional groups such as alkyl or aryl groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, such as neurotransmitter receptors and enzymes.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
作用机制
The mechanism of action of 1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors, such as serotonin or dopamine receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, leading to various pharmacological effects.
相似化合物的比较
1-Piperazinehexanoic acid, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, monohydrochloride, (E)- can be compared with similar compounds:
Similar Compounds: Compounds such as 1-(1,3-benzodioxol-5-yl)piperazine and 4-(3,4-methylenedioxyphenyl)piperazine share structural similarities.
Uniqueness: The presence of the hexanoic acid chain and the specific substitution pattern on the piperazine ring make this compound unique, potentially offering distinct pharmacological properties and applications.
属性
CAS 编号 |
97167-16-3 |
|---|---|
分子式 |
C20H27ClN2O5 |
分子量 |
410.9 g/mol |
IUPAC 名称 |
6-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C20H26N2O5.ClH/c23-19(8-6-16-5-7-17-18(14-16)27-15-26-17)22-12-10-21(11-13-22)9-3-1-2-4-20(24)25;/h5-8,14H,1-4,9-13,15H2,(H,24,25);1H/b8-6+; |
InChI 键 |
SLUBQDQFHALYES-WVLIHFOGSA-N |
手性 SMILES |
C1CN(CCN1CCCCCC(=O)O)C(=O)/C=C/C2=CC3=C(C=C2)OCO3.Cl |
规范 SMILES |
C1CN(CCN1CCCCCC(=O)O)C(=O)C=CC2=CC3=C(C=C2)OCO3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
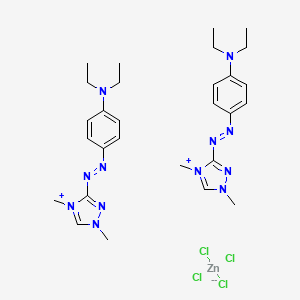



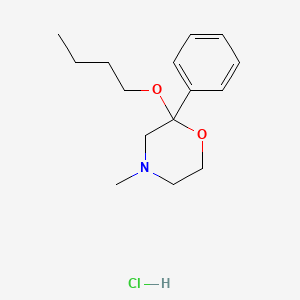

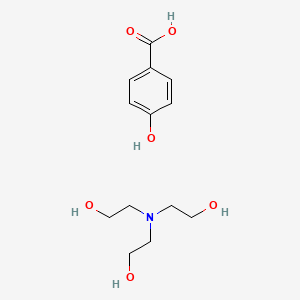
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
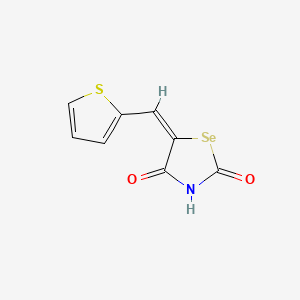
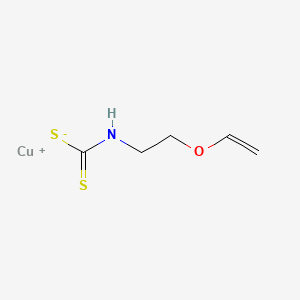


![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
